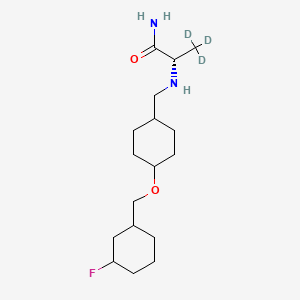
Safinamide D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Safinamide D3 is a deuterated form of safinamide, a compound primarily used in the treatment of Parkinson’s disease. Safinamide is known for its dual mechanism of action, which includes selective inhibition of monoamine oxidase type B and modulation of glutamate release. This combination helps in managing both motor and non-motor symptoms of Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of safinamide D3 involves the incorporation of deuterium atoms into the safinamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps in the synthesis include:
Formation of the α-aminoamide backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of safinamide.
Deuteration: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents or solvents. This step requires precise control of reaction conditions to ensure selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves:
Bulk synthesis of the α-aminoamide backbone: Using large-scale reactors and optimized reaction conditions to produce the core structure.
Deuteration: Employing deuterated reagents in large quantities to achieve the desired level of deuteration.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Safinamide D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form safinamide acid.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly at the deuterated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of catalysts and specific solvents.
Major Products
Oxidation: Safinamide acid.
Reduction: Precursor forms of safinamide.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Safinamide D3 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter release.
Medicine: Primarily used in the treatment of Parkinson’s disease, with ongoing research into its efficacy and safety.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Safinamide D3 exerts its effects through a dual mechanism:
Inhibition of monoamine oxidase type B: This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, this compound increases dopamine levels, which helps alleviate motor symptoms of Parkinson’s disease.
Modulation of glutamate release: this compound also inhibits the release of glutamate, a neurotransmitter involved in excitatory signaling. This helps reduce excitotoxicity and provides neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Rasagiline: Another monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective monoamine oxidase type B inhibitor with similar applications.
Amantadine: An antiviral drug with dopaminergic and glutamatergic properties used in Parkinson’s disease.
Uniqueness of Safinamide D3
This compound is unique due to its dual mechanism of action, combining monoamine oxidase type B inhibition with glutamate release modulation. This dual action provides both symptomatic relief and potential neuroprotective effects, making it a valuable addition to the treatment options for Parkinson’s disease.
Properties
Molecular Formula |
C17H31FN2O2 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(2S)-3,3,3-trideuterio-2-[[4-[(3-fluorocyclohexyl)methoxy]cyclohexyl]methylamino]propanamide |
InChI |
InChI=1S/C17H31FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h12-16,20H,2-11H2,1H3,(H2,19,21)/t12-,13?,14?,15?,16?/m0/s1/i1D3 |
InChI Key |
BUWOTFXAKODHPV-FCMZDJCCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N)NCC1CCC(CC1)OCC2CCCC(C2)F |
Canonical SMILES |
CC(C(=O)N)NCC1CCC(CC1)OCC2CCCC(C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)









